

Alloxazine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Alloxazine	
Cat. No.:	B1666890	Get Quote

CAS Number: 490-59-5

This technical guide provides an in-depth overview of **alloxazine**, a heterocyclic organic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive data on its chemical properties, safety information, and biological activities, with a focus on its role as an adenosine receptor antagonist and a scaffold for kinase inhibitors.

Chemical and Physical Properties

Alloxazine, also known as iso**alloxazine**, is a yellow solid with the chemical formula $C_{10}H_6N_4O_2$ and a molecular weight of 214.18 g/mol .[1][2][3] It belongs to the class of organic compounds known as **alloxazine**s and iso**alloxazine**s.[4]



Property	Value	Reference
CAS Number	490-59-5	[1]
Molecular Formula	C10H6N4O2	
Molecular Weight	214.18 g/mol	-
Synonyms	Isoalloxazine, Benzo[g]pteridine-2,4(1H,3H)- dione	_
Appearance	Yellow powder	-
Melting Point	>300 °C	-
Solubility	DMSO: 2 mg/mL (9.33 mM)	-

Safety and Hazard Information

Alloxazine is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements.

GHS Hazard Statements:

Code	Statement	
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	

GHS Precautionary Statements:



Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

To the best of our knowledge, the toxicological properties of this chemical have not been thoroughly investigated. It is recommended to handle **alloxazine** in a chemical fume hood and use appropriate personal protective equipment.

Biological Activity and Therapeutic Potential

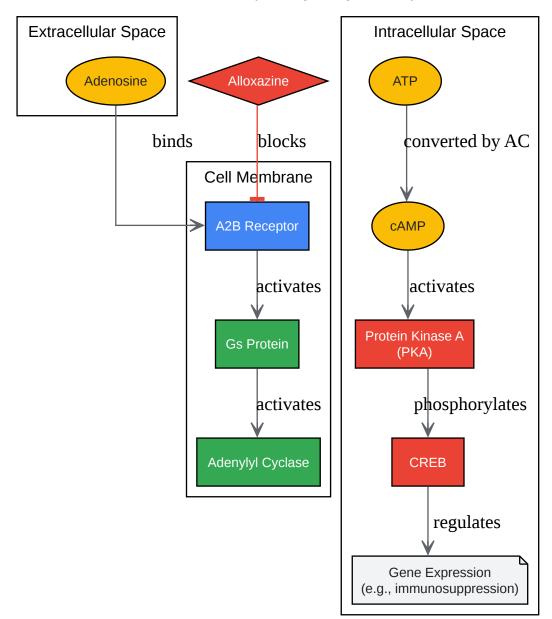
Alloxazine has garnered significant interest for its diverse biological activities, primarily as a selective antagonist of the adenosine A2B receptor and as a versatile scaffold for the development of kinase inhibitors.

Adenosine A2B Receptor Antagonism

Alloxazine is a selective antagonist of the A2B adenosine receptor. It has been shown to be approximately 10-fold more selective for the A2B receptor over the A2A receptor. **Alloxazine** completely blocks 5'-N-Ethylcarboxamidoadenosine (NECA)-mediated cyclic AMP (cAMP) accumulation with an IC $_{50}$ of 2.9 μ M. The antagonism of the A2B receptor is a promising strategy for cancer immunotherapy, as this receptor is often upregulated in cancer cells and contributes to immunosuppression in the tumor microenvironment.

Below is a simplified representation of the adenosine receptor signaling pathway and the inhibitory action of **alloxazine**.





Adenosine Receptor Signaling Pathway

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Caption: Alloxazine inhibits the adenosine A2B receptor signaling pathway.

Kinase Inhibition and Antitumor Activity

Alloxazine serves as a valuable scaffold for the design and synthesis of novel and selective kinase inhibitors with potential antitumor properties. Protein kinases are crucial targets in



cancer therapy, and **alloxazine** analogues have been developed to target various kinases involved in cancer-related pathways.

A study on novel **alloxazine** analogues demonstrated significant in vitro growth inhibitory activities against human T-cell acute lymphoblastoid leukemia (CCRF-HSB-2) and human oral epidermoid carcinoma (KB) cell lines. The antitumor efficacy of these compounds was enhanced through kinase screening, molecular docking, and ADME studies.

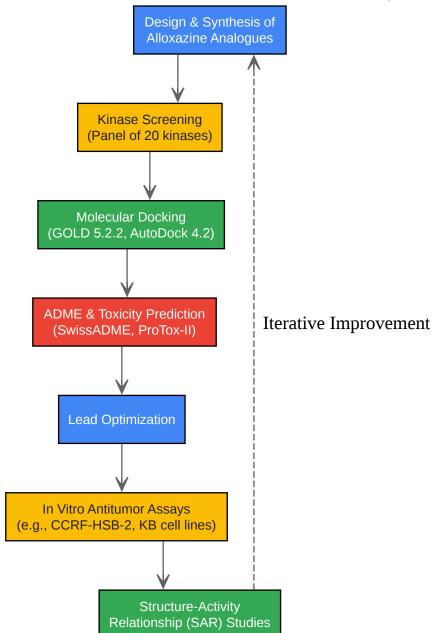
The following table summarizes the percentage of activity or inhibition of various kinases by two novel **alloxazine** analogues, compound 9e and 10j, as reported in a recent study.

Kinase Target	Compound 9e (% Inhibition)	Compound 10j (% Inhibition)
ABL1	-	-
CDK1/Cyclin A1	-	-
FAK	-	-
SRC	-	-
Other Kinases	Data not fully available	Data not fully available

Note: Specific percentage values for inhibition were not readily available in the searched literature for this table.

The general workflow for identifying and characterizing **alloxazine**-based kinase inhibitors is depicted below.





Workflow for Alloxazine-Based Kinase Inhibitor Development

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Caption: A typical workflow for developing **alloxazine**-based kinase inhibitors.

Anti-inflammatory and Antinociceptive Effects

In addition to its anticancer potential, **alloxazine** has demonstrated anti-inflammatory and antinociceptive effects in vitro. This activity is likely linked to its ability to modulate signaling pathways involved in inflammation.



Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of **alloxazine** and its derivatives.

Synthesis of Alloxazine

A common method for the synthesis of **alloxazine** involves the reaction of o-phenylenediamine with alloxan.

Procedure:

- Add 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan to 800 ml of water in an Erlenmeyer flask.
- Stir the mixture at room temperature in a nitrogen atmosphere for approximately 5 hours.
- Cool the reaction mixture with ice for 3 hours.
- Filter the formed yellow precipitate and wash it with ethanol and ether (50 ml, twice).
- Recrystallize the precipitate from an aqueous dimethylformamide solution to yield pale yellow powdery crystals.

Kinase Profiling Assay

The protein kinase profiling of **alloxazine** analogues is crucial to determine their inhibitory activity against a panel of kinases.

Procedure (as per KINEXUS Corp. standardized procedure):

- The test compounds (e.g., compound 9e and 10j) are screened against a panel of 20 protein kinases.
- The assay is conducted using a radiometric method to measure the percentage change in kinase activity and inhibition compared to a control.
- Intra-assay variability should be maintained below 10%.



 Negative values indicate inhibition, while positive values indicate activation. Activation or inhibition values above 25% are considered significant.

In Vitro Antitumor Growth Inhibitory Activity Assay

The cytotoxic effects of **alloxazine** derivatives are typically evaluated against various human tumor cell lines.

Procedure:

- Human tumor cell lines (e.g., CCRF-HSB-2 and KB) are used.
- Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds.
- A reference antitumor agent (e.g., Ara-C) is used as a positive control.
- Cell viability is assessed after a specific incubation period using a suitable assay (e.g., MTT, SRB).
- The IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion

Alloxazine is a molecule of significant interest with a well-established role as an adenosine A2B receptor antagonist and a promising future as a foundational structure for the development of novel kinase inhibitors. Its favorable chemical properties and diverse biological activities make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug development. Further investigation into the therapeutic potential of alloxazine and its derivatives is warranted, particularly in the fields of oncology and inflammatory diseases.

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